Florifenine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Florifenine-d4 is a deuterium-labeled form of Florifenine . It’s a biochemical used for proteomics research . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Florifenine-d4 is C23H18D4F3N3O2 . The molecular weight is 433.46 .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Florifenine-d4 involves the introduction of four deuterium atoms into the Florifenine molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Florifenine", "Deuterated reagents" ], "Reaction": [ "Step 1: Florifenine is reacted with deuterated reagents to introduce deuterium atoms into the molecule.", "Step 2: The resulting compound is purified and characterized using analytical techniques such as NMR spectroscopy.", "Step 3: The final product, Florifenine-d4, is obtained as a deuterated analog of Florifenine." ] } | |
CAS RN |
1346599-27-6 |
Product Name |
Florifenine-d4 |
Molecular Formula |
C23H22F3N3O2 |
Molecular Weight |
433.468 |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2 |
InChI Key |
DQOYUDHAZMAVLD-RYIWKTDQSA-N |
SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
synonyms |
2-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-(1-Pyrrolidinyl)ethyl-d4 Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.